2-(4-hydroxyanilino)-1H-quinazolin-4-one 2-(4-hydroxyanilino)-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13385989
InChI: InChI=1S/C14H11N3O2/c18-10-7-5-9(6-8-10)15-14-16-12-4-2-1-3-11(12)13(19)17-14/h1-8,18H,(H2,15,16,17,19)
SMILES:
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol

2-(4-hydroxyanilino)-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC13385989

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

2-(4-hydroxyanilino)-1H-quinazolin-4-one -

Specification

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
IUPAC Name 2-(4-hydroxyanilino)-1H-quinazolin-4-one
Standard InChI InChI=1S/C14H11N3O2/c18-10-7-5-9(6-8-10)15-14-16-12-4-2-1-3-11(12)13(19)17-14/h1-8,18H,(H2,15,16,17,19)
Standard InChI Key VDZGGAHOCXNTDP-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=C(C=C3)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=C(C=C3)O

Introduction

Structural and Chemical Profile of 2-(4-Hydroxyanilino)-1H-quinazolin-4-one

Molecular Architecture

The compound features a bicyclic quinazolin-4-one core (C8H5N2O) fused with a 4-hydroxyanilino group (-NH-C6H4-OH) at position 2. This substitution introduces hydrogen-bonding capabilities via the phenolic -OH and secondary amine groups, potentially enhancing interactions with biological targets.

Table 1: Hypothesized Physicochemical Properties

PropertyValue
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
LogP (Partition Coefficient)~1.5 (estimated)
Hydrogen Bond Donors3 (-NH, -OH)
Hydrogen Bond Acceptors4 (ketone O, aromatic N, -OH)

The LogP estimation aligns with trends observed in analogous 2-substituted quinazolinones, where hydrophobic substituents increase lipophilicity . The 4-hydroxyanilino group may improve water solubility relative to alkyl-substituted derivatives due to polar interactions .

Synthetic Strategies for 2-Substituted Quinazolin-4-ones

General Quinazolinone Synthesis

Recent advances in quinazolinone synthesis emphasize atom-economical methods. A pivotal approach involves the condensation of 2-aminobenzamides with carbonyl equivalents under oxidative conditions. For example, H2O2-mediated coupling with dimethyl sulfoxide (DMSO) as a carbon source enables the formation of the quinazolinone ring .

Representative Reaction Pathway:

  • Substrate Activation: 2-Aminobenzamide reacts with DMSO-derived formaldehyde equivalents.

  • Cyclization: Intramolecular nucleophilic attack forms the pyrimidine ring.

  • Oxidation: H2O2 facilitates aromatization to yield the quinazolin-4-one core .

Adapting Methodologies for 4-Hydroxyanilino Derivatives

Introducing the 4-hydroxyanilino group likely requires post-cyclization functionalization. Potential strategies include:

  • Buchwald–Hartwig Amination: Palladium-catalyzed coupling of halogenated quinazolinones with 4-aminophenol .

  • Nucleophilic Aromatic Substitution: Direct displacement of a leaving group (e.g., Cl) at C2 using 4-hydroxyaniline under basic conditions .

Table 2: Comparative Synthetic Routes for 2-Substituted Quinazolinones

MethodConditionsYield (%)Reference
H2O2/DMSO Oxidation150°C, 20 h65–78
NH4I/TBHP System80°C, 12 h70–85
Microwave-Assisted100°C, 30 min82–90

Biological Activities and Mechanistic Insights

Antioxidant Properties

Polyphenolic quinazolinone derivatives, particularly those with ortho-diphenolic groups, exhibit radical scavenging activities comparable to ascorbic acid . The 4-hydroxyanilino substituent’s lone phenolic -OH may confer moderate antioxidant capacity, though less potent than multi-hydroxylated analogues .

Mechanistic Pathways:

  • Radical Scavenging: Hydrogen atom transfer (HAT) from the phenolic -OH to reactive oxygen species (ROS).

  • Metal Chelation: Coordination of Fe²+/Cu²+ ions, mitigating Fenton reaction-driven oxidative stress .

Therapeutic Applications and Future Directions

Oncology

The compound’s structural similarity to CDK and microtubule inhibitors suggests potential in cancers reliant on dysregulated cell cycle progression (e.g., breast, prostate). Combination therapies with DNA-damaging agents could synergize to enhance efficacy .

Neurodegenerative Diseases

ObjectiveMethodologyExpected Outcome
Synthesis OptimizationFlow chemistry approachesReduced reaction time (<6 h)
In Vivo Toxicity ProfilingRodent modelsLD50 determination
Target IdentificationChemoproteomic screeningNovel kinase/microtubule targets

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